2-Hidroxi-5-nitro-3-(trifluorometil)piridina

Descripción general

Descripción

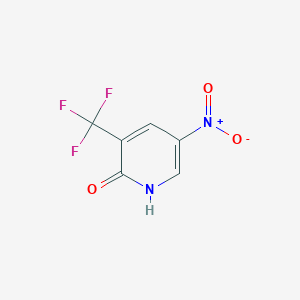

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.

Aplicaciones Científicas De Investigación

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Oxidation: Oxidized derivatives of the original compound.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

- 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine

- 2-Hydroxy-5-nitro-3-(methyl)pyridine

Uniqueness

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .

Actividad Biológica

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, commonly referred to as HNTP, is an organic compound with significant biological activity and applications in various scientific fields. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is . The compound features a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position of the pyridine ring. This unique arrangement imparts distinct electronic properties that influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃N₂O₃ |

| CAS Number | 99368-66-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine involves its role as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). HNTP's strong ultraviolet absorption facilitates efficient energy transfer during ionization processes, enabling the analysis of various analytes within biological samples. This capability is crucial for visualizing and analyzing the spatial distribution of metabolites in tissues, which can provide insights into metabolic pathways and disease states .

Enzyme Interactions

Research indicates that HNTP may interact with various enzymes, potentially modulating their activities. Its electron-deficient nature allows it to form favorable interactions with biological targets. While specific interaction data is limited, studies suggest that HNTP could serve as a lead compound in drug discovery by targeting key enzymes involved in metabolic processes .

Case Studies

- MALDI-MSI Application : A study highlighted the use of HNTP as a matrix for MALDI-MSI to visualize tissue metabolites. The findings demonstrated its efficacy in enhancing the detection sensitivity of metabolites compared to traditional matrices .

- Pharmaceutical Development : HNTP has been explored as an intermediate in synthesizing various pharmaceuticals. Its unique structure makes it valuable for developing compounds that interact with biological systems, particularly in medicinal chemistry applications .

Potential Therapeutic Applications

Given its properties, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine holds promise for several therapeutic applications:

- Drug Discovery : Its ability to modulate enzyme activity positions HNTP as a candidate for developing new therapeutic agents targeting specific diseases.

- Agrochemicals : The compound's unique electronic characteristics may also find utility in agrochemical formulations, enhancing their effectiveness against pests or diseases.

Propiedades

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUILUYFGJBXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379375 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-66-8 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?

A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.